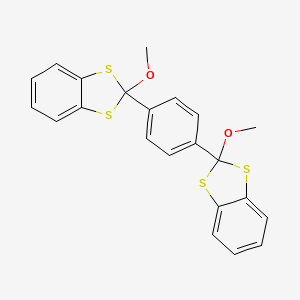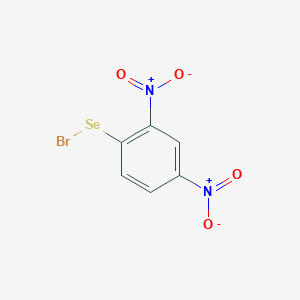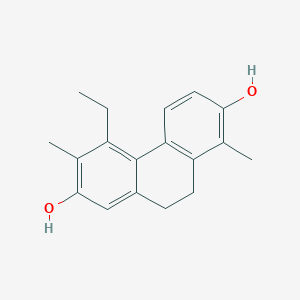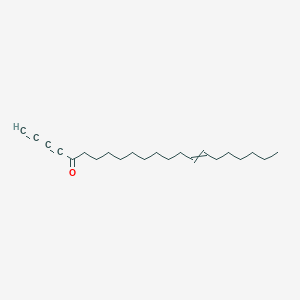
Docos-15-ene-1,3-diyn-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-15-ene-1,3-diyn-5-one is an organic compound with the molecular formula C22H34O. It consists of 22 carbon atoms, 34 hydrogen atoms, and one oxygen atom . This compound is characterized by the presence of a long carbon chain with multiple unsaturated bonds, including a double bond and two triple bonds.
Vorbereitungsmethoden
The synthesis of Docos-15-ene-1,3-diyn-5-one typically involves multi-step organic reactions. One common synthetic route includes the coupling of appropriate alkyne precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts to facilitate the formation of the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Docos-15-ene-1,3-diyn-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
Docos-15-ene-1,3-diyn-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Docos-15-ene-1,3-diyn-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Docos-15-ene-1,3-diyn-5-one can be compared with other similar compounds, such as:
Docos-15-ene-1,3-diyn-5-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
Docos-15-ene-1,3-diyn-5-amine: This compound has an amine group in place of the ketone group.
Docos-15-ene-1,3-diyn-5-carboxylic acid: This compound features a carboxylic acid group instead of a ketone group.
Eigenschaften
CAS-Nummer |
63987-88-2 |
|---|---|
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
docos-15-en-1,3-diyn-5-one |
InChI |
InChI=1S/C22H34O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(23)20-6-4-2/h2,10-11H,3,5,7-9,12-19,21H2,1H3 |
InChI-Schlüssel |
HPKFZCZHFHUKGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)C#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


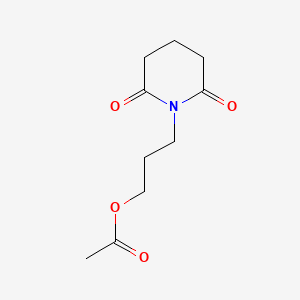
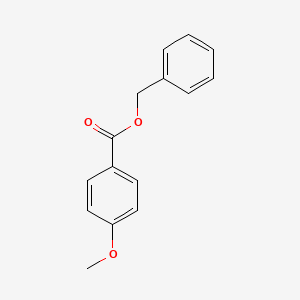
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
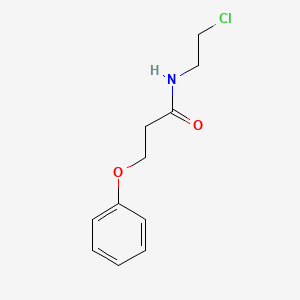

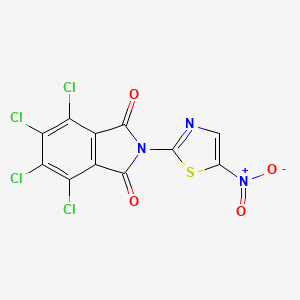
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
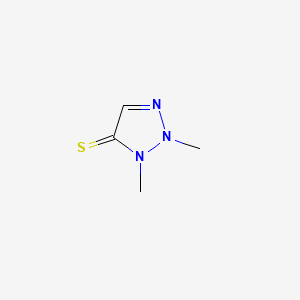
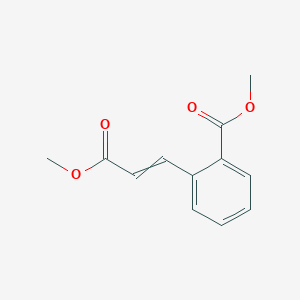
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
